molecular formula C28H26N2O5 B2792084 ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate CAS No. 1114871-39-4

ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate

Cat. No.: B2792084
CAS No.: 1114871-39-4
M. Wt: 470.525
InChI Key: GQARIJZFOATDBP-UHFFFAOYSA-N
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Description

ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 2-methoxyaniline, p-tolylquinoline, and ethyl chloroformate. The reaction conditions may involve:

    Step 1: Formation of the intermediate by reacting 2-methoxyaniline with ethyl chloroformate in the presence of a base such as triethylamine.

    Step 2: Coupling of the intermediate with p-tolylquinoline under reflux conditions in an appropriate solvent like dichloromethane.

    Step 3: Purification of the final product using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Inhibiting or activating their functions.

    Interfere with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

    Induce apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-((2-hydroxyphenyl)amino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate
  • Ethyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate

Uniqueness

ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

ethyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]-2-(4-methylphenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-4-34-28(32)20-13-14-22-21(15-20)26(16-24(29-22)19-11-9-18(2)10-12-19)35-17-27(31)30-23-7-5-6-8-25(23)33-3/h5-16H,4,17H2,1-3H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQARIJZFOATDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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